![molecular formula C51H62N12O7 B10819457 (4R,7S,10S,13R,16S)-1-[[(2S)-2-aminopropanoyl]amino]-13-benzyl-4,10-bis(1H-indol-3-ylmethyl)-7-methyl-2,5,8,11,14-pentaoxo-21-prop-2-enyl-1,3,6,9,12,15,21-heptazacyclopentacos-23-yne-16-carboxamide](/img/structure/B10819457.png)

(4R,7S,10S,13R,16S)-1-[[(2S)-2-aminopropanoyl]amino]-13-benzyl-4,10-bis(1H-indol-3-ylmethyl)-7-methyl-2,5,8,11,14-pentaoxo-21-prop-2-enyl-1,3,6,9,12,15,21-heptazacyclopentacos-23-yne-16-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

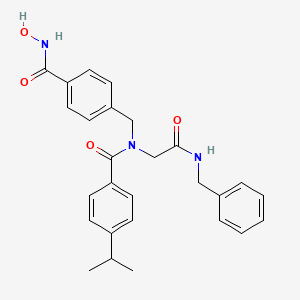

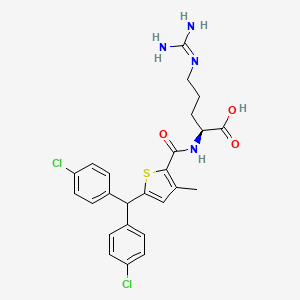

Peptide 1, identified by the PubMed ID 31774287, is a synthetic organic compound that binds to the scavenger receptor CD36. This peptide modulates the activity of CD36, influencing nitric oxide production and cholesterol efflux

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Peptide synthesis typically involves the condensation reaction of the carboxyl group of one amino acid with the amino group of another. This process often requires protecting groups to prevent side reactions. The most common method for peptide synthesis is solid-phase peptide synthesis (SPPS), which allows for the rapid assembly of peptide chains through successive reactions of amino acid derivatives on a solid support .

Industrial Production Methods

Industrial production of peptides often employs automated SPPS, which enhances efficiency and scalability. This method involves the use of polymeric resin beads functionalized with reactive groups that link to the nascent peptide chain. Excess reagents and side products are removed by washing and filtration, making the process highly efficient .

Analyse Chemischer Reaktionen

Types of Reactions

Peptide 1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in peptide synthesis include:

Coupling Reagents: Such as HBTU, HATU, or DIC, which facilitate the formation of peptide bonds.

Protecting Groups: Such as Boc (acid-labile) or Fmoc (base-labile), which protect amino acid side chains during synthesis.

Major Products

The major products formed from these reactions are peptides with specific sequences and structures, tailored for various applications in research and industry.

Wissenschaftliche Forschungsanwendungen

Peptide 1 has several scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Wirkmechanismus

Peptide 1 exerts its effects by binding to the scavenger receptor CD36. This binding modulates the activity of CD36, leading to changes in nitric oxide production and cholesterol efflux. The molecular targets involved include the CD36 receptor and associated signaling pathways that regulate lipid metabolism and immune responses .

Vergleich Mit ähnlichen Verbindungen

Peptide 1 can be compared with other peptides that bind to CD36 or modulate similar pathways. Some similar compounds include:

Glucagon-like peptide-1 (GLP-1): A hormone that regulates insulin secretion and glucose metabolism.

Peptide 1 is unique in its specific binding to CD36 and its modulation of nitric oxide production and cholesterol efflux, distinguishing it from other peptides with broader or different targets .

Eigenschaften

Molekularformel |

C51H62N12O7 |

|---|---|

Molekulargewicht |

955.1 g/mol |

IUPAC-Name |

(4R,7S,10S,13R,16S)-1-[[(2S)-2-aminopropanoyl]amino]-13-benzyl-4,10-bis(1H-indol-3-ylmethyl)-7-methyl-2,5,8,11,14-pentaoxo-21-prop-2-enyl-1,3,6,9,12,15,21-heptazacyclopentacos-23-yne-16-carboxamide |

InChI |

InChI=1S/C51H62N12O7/c1-4-23-62-24-13-12-22-41(45(53)64)57-49(68)42(27-34-16-6-5-7-17-34)59-50(69)43(28-35-30-54-39-20-10-8-18-37(35)39)58-47(66)33(3)56-48(67)44(29-36-31-55-40-21-11-9-19-38(36)40)60-51(70)63(26-15-14-25-62)61-46(65)32(2)52/h4-11,16-21,30-33,41-44,54-55H,1,12-13,22-29,52H2,2-3H3,(H2,53,64)(H,56,67)(H,57,68)(H,58,66)(H,59,69)(H,60,70)(H,61,65)/t32-,33-,41-,42+,43-,44+/m0/s1 |

InChI-Schlüssel |

OBMZMSLWNNWEJA-XNCRXQDQSA-N |

Isomerische SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](CCCCN(CC#CCN(C(=O)N[C@@H](C(=O)N1)CC2=CNC3=CC=CC=C32)NC(=O)[C@H](C)N)CC=C)C(=O)N)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65 |

Kanonische SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC(CCCCN(CC#CCN(C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)NC(=O)C(C)N)CC=C)C(=O)N)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1R,3R)-3-[(5-chloro-2-methoxyanilino)methyl]-2,2-dimethylcyclopropyl]benzenesulfonamide](/img/structure/B10819393.png)

![N-[(2-bromo-4-chlorophenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)aniline](/img/structure/B10819400.png)

![2-{[2-(4-{2-[(4-Oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]ethyl}piperazin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B10819407.png)

![(3R)-3-methyl-4-[5-[(3S)-3-methylmorpholin-4-yl]-2-(1H-pyrazol-5-yl)-[1,3]thiazolo[5,4-d]pyrimidin-7-yl]morpholine](/img/structure/B10819417.png)

![2-[[5-(3,5-dichloropyridin-4-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(1H-indol-3-yl)propan-1-one](/img/structure/B10819428.png)

![2-amino-6-[(2,3-dichlorophenyl)methyl]-5-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B10819429.png)

![4-(5-Carboxy-2-oxopentyl)-8-[2-oxo-2-[4-(5-phenylpentoxy)phenyl]ethyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid](/img/structure/B10819431.png)

![4-[3-[(5-Chloro-2-methoxyanilino)methyl]-2,2-dimethylcyclopropyl]benzenesulfonamide](/img/structure/B10819447.png)